REACTION_CXSMILES
|
[N:1]([C:4]1[C:5](=[O:20])[NH:6][C:7]2[C:12]([C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N+]=[N-]>C1(C)C=CC=CC=1>[CH:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[C:13]1[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[NH:1][C:4]=1[C:5](=[O:20])[NH:6]2
|
Name
|
3-azido-4-phenylcarbostyril
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C(NC2=CC=CC=C2C1C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 114 g
|
Type
|
TEMPERATURE
|
Details
|
to reflux until nitrogen evolution
|
Type
|
CUSTOM
|
Details
|
(5 hours)
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
7H-indolo[2,3-c]quinolin-6(5H)-one crystallized
|
Name
|
|
Type
|
|
Smiles
|
C1=C2C3=C(C(NC2=CC=C1)=O)NC=1C=CC=CC13
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |